![molecular formula C15H18N2O2S B5589049 2-(2-tert-butylphenoxy)-N-1,3-thiazol-2-ylacetamide](/img/structure/B5589049.png)
2-(2-tert-butylphenoxy)-N-1,3-thiazol-2-ylacetamide
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Description
Research on compounds related to "2-(2-tert-butylphenoxy)-N-1,3-thiazol-2-ylacetamide" often explores their synthesis, structure, and potential applications due to their unique properties. These compounds belong to a class of chemicals that have shown a variety of biological activities, including antimicrobial and antitumor properties. Their synthesis and structural analysis are crucial for understanding their chemical behavior and potential in various applications.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step chemical reactions that incorporate specific functional groups into the molecular structure. For instance, the synthesis of N-[5-(4-tert-amino-2-butynyl)thio-1,3,4-thiadiazol-2yl]-2-phenoxyacetamides demonstrated the incorporation of the phenoxyacetamide group, similar to the compound of interest (Muhi-eldeen et al., 1988). These methods often require precise conditions to ensure the successful addition of each component.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(2-tert-butylphenoxy)-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-15(2,3)11-6-4-5-7-12(11)19-10-13(18)17-14-16-8-9-20-14/h4-9H,10H2,1-3H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZDEAIHMMLXPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-tert-butylphenoxy)-N-(1,3-thiazol-2-yl)acetamide |
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